3,6-Dibutoxyphthalonitrile
Overview
Description
3,6-Dibutoxyphthalonitrile, also known as 3,6-Dibutoxy-1,2-benzenedicarbonitrile, is an organic compound with the molecular formula C16H20N2O2. It is a derivative of phthalonitrile, characterized by the presence of two butoxy groups attached to the benzene ring at positions 3 and 6. This compound is primarily used in the synthesis of phthalocyanines, which are valuable in various industrial applications due to their stability and electronic properties .
Preparation Methods
3,6-Dibutoxyphthalonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3,6-dihydroxyphthalonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar reactions but are optimized for larger scales, ensuring higher yields and purity.
Chemical Reactions Analysis
3,6-Dibutoxyphthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: It can undergo cyclization reactions to form phthalocyanines, which are important in dye and pigment industries.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Dibutoxyphthalonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of phthalocyanines, which are important in the development of dyes, pigments, and catalysts.
Biology and Medicine: Phthalocyanines derived from this compound are studied for their potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 3,6-Dibutoxyphthalonitrile primarily involves its role as a precursor in the synthesis of phthalocyanines. These phthalocyanines interact with molecular targets through their electronic properties, enabling applications in catalysis, photodynamic therapy, and electronic devices. The pathways involved include the formation of stable complexes with metals and the generation of reactive oxygen species under light exposure .
Comparison with Similar Compounds
3,6-Dibutoxyphthalonitrile can be compared with other similar compounds such as:
3,6-Dihydroxyphthalonitrile: Lacks the butoxy groups, making it less hydrophobic and less soluble in organic solvents.
3,6-Dioctyloxyphthalonitrile: Contains longer alkoxy chains, which can affect the solubility and electronic properties of the resulting phthalocyanines.
4,5-Dichlorophthalonitrile: Substituted with chlorine atoms, leading to different reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its solubility, reactivity, and suitability for specific applications.
Properties
IUPAC Name |
3,6-dibutoxybenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-5-9-19-15-7-8-16(20-10-6-4-2)14(12-18)13(15)11-17/h7-8H,3-6,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAMAFEWDBSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)OCCCC)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10410373 | |
Record name | 3,6-Dibutoxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10410373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75942-37-9 | |
Record name | 3,6-Dibutoxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10410373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dibutoxy-1,2-benzenedicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,6-Dibutoxyphthalonitrile contribute to the synthesis of interesting materials?
A: this compound serves as a crucial precursor for synthesizing diversely substituted phthalocyanines []. Its structure, with two butoxy groups at the 3 and 6 positions, allows for further derivatization and influences the properties of the resulting phthalocyanines. For instance, these butoxy groups can enhance the solubility of the final phthalocyanine in organic solvents, a desirable trait for various applications.
Q2: Can you explain the significance of the Suzuki cross-coupling reaction in the context of this compound?
A: The Suzuki cross-coupling reaction is instrumental in efficiently synthesizing this compound derivatives [, ]. This reaction allows for the introduction of various aryl or alkyl groups to the core structure of this compound by coupling it with appropriate boronic acids or esters. This method provides a simple and versatile route to creating a library of diverse this compound derivatives, expanding the possibilities for designing novel phthalocyanines with tailored properties.
Q3: Has this compound been used in developing any sensor applications?
A: Yes, a recent study demonstrated the potential of a phenyl-4,4-di(this compound) compound, synthesized using this compound, as a fluorescent chemosensor for Fe3+ ions []. The compound exhibited a "turn-off" fluorescence response in the presence of Fe3+, indicating its potential for detecting this ion. Density functional theory calculations were also employed to understand the interaction mechanism between the compound and Fe3+ ions []. This example highlights the potential of this compound-based compounds in sensing applications.
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